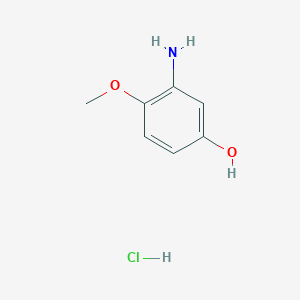
3-氨基-4-甲氧基苯酚盐酸盐
描述
3-Amino-4-methoxyphenol hydrochloride is an organic compound with the molecular formula C7H10ClNO2 It is a derivative of phenol, characterized by the presence of an amino group at the third position and a methoxy group at the fourth position on the benzene ring, along with a hydrochloride salt
科学研究应用
3-Amino-4-methoxyphenol hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its pharmacological properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
It is known that phenol derivatives, such as 3-amino-4-methoxyphenol hydrochloride, are often used as building blocks in the synthesis of bioactive compounds .
Mode of Action
Phenol derivatives are known to undergo various chemical reactions, including nucleophilic aromatic substitutions and electrophilic aromatic substitutions . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
Phenol derivatives are known to be involved in a wide range of biochemical processes, including the synthesis of bioactive natural products and conducting polymers .
Pharmacokinetics
The compound’s water solubility suggests that it may have good bioavailability .
Result of Action
Phenol derivatives are known to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Amino-4-methoxyphenol hydrochloride. For instance, the compound’s water solubility suggests that it may be mobile in the environment and may spread in water systems . Additionally, the compound is known to be hygroscopic, which means it absorbs moisture from the environment, potentially affecting its stability .
生化分析
Biochemical Properties
3-Amino-4-methoxyphenol hydrochloride plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with various biomolecules, including enzymes involved in oxidative stress responses. The compound’s phenolic structure allows it to participate in redox reactions, potentially acting as an antioxidant. This interaction can modulate the activity of enzymes such as peroxidases and catalases, which are crucial in managing oxidative stress within cells .
Cellular Effects
The effects of 3-Amino-4-methoxyphenol hydrochloride on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can affect the expression of genes involved in oxidative stress responses, thereby altering the cell’s ability to manage reactive oxygen species. Additionally, it can impact cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 3-Amino-4-methoxyphenol hydrochloride exerts its effects through various mechanisms. It can bind to specific biomolecules, influencing their activity. For example, the compound’s phenolic group can form hydrogen bonds with amino acid residues in enzymes, leading to either inhibition or activation of the enzyme’s activity. This binding can result in changes in gene expression, particularly genes involved in oxidative stress and metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4-methoxyphenol hydrochloride can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including changes in oxidative stress levels and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-4-methoxyphenol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antioxidant activity and modulation of metabolic pathways. At higher doses, toxic or adverse effects can occur, including oxidative damage and disruption of cellular function. These threshold effects highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
3-Amino-4-methoxyphenol hydrochloride is involved in several metabolic pathways, particularly those related to oxidative stress and metabolism. The compound interacts with enzymes such as peroxidases and catalases, influencing the levels of reactive oxygen species and metabolic intermediates. These interactions can alter metabolic flux and the levels of various metabolites, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 3-Amino-4-methoxyphenol hydrochloride is transported and distributed through specific mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes. This transport is crucial for the compound’s localization and accumulation within specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of 3-Amino-4-methoxyphenol hydrochloride is essential for its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s function, particularly its interactions with enzymes and other biomolecules within these compartments .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4-methoxyphenol hydrochloride typically involves the following steps:
Nitration: The starting material, 4-methoxyphenol, undergoes nitration to introduce a nitro group at the third position.
Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid.
Industrial Production Methods
Industrial production of 3-Amino-4-methoxyphenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Bulk Nitration: Large quantities of 4-methoxyphenol are nitrated using concentrated nitric acid.
Catalytic Reduction: The nitro compound is reduced using industrial-scale hydrogenation reactors.
Salt Formation: The amine is converted to its hydrochloride salt using hydrochloric acid in large reactors.
化学反应分析
Types of Reactions
3-Amino-4-methoxyphenol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced further to form corresponding amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydride and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenols with various functional groups.
相似化合物的比较
Similar Compounds
4-Amino-3-methoxyphenol: Similar structure but without the hydrochloride salt.
3-Amino-4-hydroxyphenol: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-2-methoxyphenol: Similar structure but with the amino and methoxy groups at different positions.
Uniqueness
3-Amino-4-methoxyphenol hydrochloride is unique due to the specific positioning of its functional groups and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity compared to similar compounds.
属性
IUPAC Name |
3-amino-4-methoxyphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,9H,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIDUABWDBLOIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803611-09-7 | |
| Record name | 3-amino-4-methoxyphenol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






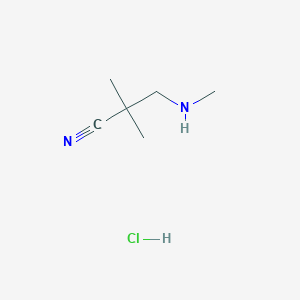

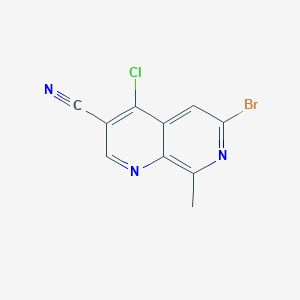
![2,4-Dichloro-6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1449641.png)
![1-{[3-Fluoro-5-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B1449643.png)
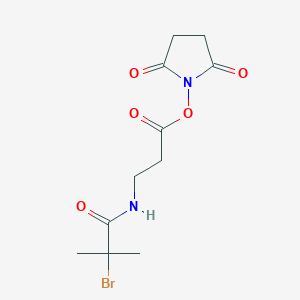
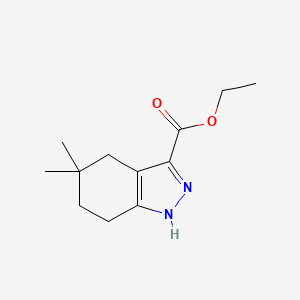
![5-Chloro-4-fluoro-1H-benzo[d]imidazol-2-amine](/img/structure/B1449647.png)

![8-bromo-7-fluoro-2-methoxy-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinoxaline](/img/structure/B1449653.png)
